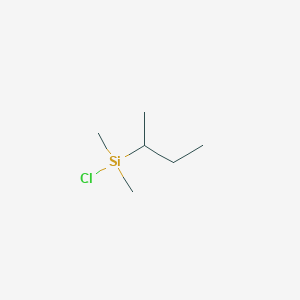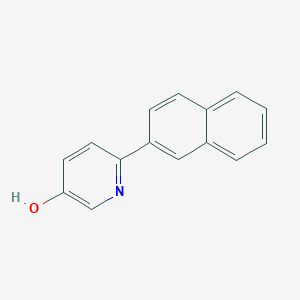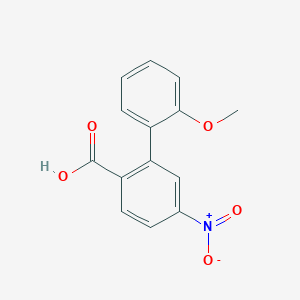
2-Butyldimethylchlorosilane
Vue d'ensemble
Description
2-Butyldimethylchlorosilane, also known as tert-Butyldimethylsilyl chloride or tert-Butylchlorodimethylsilane, is a chemical compound used in organic synthesis . Its chemical formula is (CH₃)₃CSi(CH₃)₂Cl . It is commonly used as a silylation reagent .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to a tert-butyl group, two methyl groups, and a chlorine atom . The molecular weight of this compound is 150.72 g/mol .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 0.94 g/cm3 at 20 °C . It has a melting point range of 90.1 - 93.4 °C and a flash point of 22 °C .Applications De Recherche Scientifique
Organic Synthesis and Chemical Modification
- Derivatization of Organic Compounds : Used for introducing the t-butyldimethylsilyl group into organic compounds like alcohols, thiols, and amides, enhancing their properties for further reactions (Aizpurua & Palomo, 1985).
- Formation of Colorimetric and Fluorescent Probes : Synthesis of probes for fluoride ions, involving the cleavage of the Si-O bond in 2-Butyldimethylchlorosilane (Hou, Chen, & Song, 2014).
- Synthesis of Polynucleotides : Utilized in the synthesis of polynucleotides, showing effectiveness in rapid separation and isolation processes (Jones, Fritz, & Khorana, 1978).
- Gas Chromatography and Mass Spectrometry : Facilitates the derivatization of organic acids for improved chromatographic and mass spectrometric analysis (Jong, Elema, & Berg, 1980).
Material Science and Surface Modification
- Modification of Natural Minerals : Demonstrated in modifying the surface of minerals like diatomite and zeolite for enhanced sorption of nonpolar aromatic contaminants (Huttenloch, Roehl, & Czurda, 2001).
- Hydrophobic Treatment of Ceramic Membranes : Applied in making ceramic membranes hydrophobic, suitable for direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).
- Modification of Polyethylene for Biofilm Formation : Used in the modification of polyethylene to influence bacterial cell attachment and biofilm formation, showing significant antiadhesive and antibacterial characteristics (Kręgiel & Niedzielska, 2014).
Environmental Applications
- Environmental Technologies : Potential applications in environmental technologies like permeable reactive barriers and wastewater treatment due to its ability to modify surfaces for enhanced contaminant removal (Huttenloch, Roehl, & Czurda, 2001).
Safety and Hazards
2-Butyldimethylchlorosilane is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, and not flushing it into surface water or the sanitary sewer system .
Mécanisme D'action
Target of Action
2-Butyldimethylchlorosilane, also known as tert-Butyldimethylsilyl chloride or TBDMSCl , is primarily used in organic synthesis as a protecting agent for hydroxyl groups . Its primary targets are the hydroxyl groups present in various organic compounds.
Pharmacokinetics
It’s worth noting that the compound is a colorless or white solid that is soluble in many organic solvents . Its density is 0.94 g/cm3 at 20 °C .
Result of Action
The primary result of this compound’s action is the protection of hydroxyl groups in organic compounds. This allows for selective reactions to be carried out on other parts of the molecule, facilitating the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of a suitable solvent. Additionally, the compound’s stability and efficacy can be influenced by storage conditions. It should be stored below +30°C .
Propriétés
IUPAC Name |
butan-2-yl-chloro-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZWYURQZUXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)











